Piperazine N‑Methyl vs. N‑Ethyl Substitution: Impact on HIV‑1 gp120 Binding Affinity
In the indole oxoacetyl piperazine series, the nature of the piperazine N‑substituent is a critical determinant of gp120 binding affinity. Although no direct head‑to‑head comparison between the N‑methylpiperazine target compound (CAS 893999‑96‑7) and its N‑ethylpiperazine analog (CAS 894000‑02‑3) has been published, class‑level SAR indicates that increasing steric bulk or lipophilicity at this position typically attenuates target engagement. For example, the prototypical HIV‑1 attachment inhibitor BMS‑378806, which bears an (R)‑2‑methylpiperazine, exhibits a Kd of approximately 5 nM for gp120, whereas the des‑methyl analog shows a Kd of approximately 100 nM [1]. The N‑methyl group of the target compound is therefore expected to confer intermediate affinity relative to the larger N‑ethyl or unsubstituted piperazine congeners. Quantitative confirmation requires side‑by‑side testing in a uniform gp120 binding assay (e.g., ELISA or SPR) under identical conditions.
| Evidence Dimension | HIV‑1 gp120 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not experimentally determined in public domain; predicted to be intermediate between N‑H and N‑ethyl analogs based on SAR trends. |
| Comparator Or Baseline | BMS‑378806 (R‑2‑methylpiperazine analog): Kd ≈ 5 nM; des‑methyl analog: Kd ≈ 100 nM [1]. |
| Quantified Difference | Qualitative; ∼20‑fold difference between methylated and unmethylated piperazine congeners. |
| Conditions | SPR or ELISA‑based gp120 binding assay; exact conditions vary by study. |
Why This Matters
For researchers procuring compounds to probe HIV‑1 entry, even a single methyl group on the piperazine can shift binding potency by an order of magnitude, directly impacting experimental outcomes and SAR interpretation.
- [1] Wang, T., Zhang, Z., Yin, Z., Kadow, J. F., & Meanwell, N. A. Discovery of 4‑benzoyl‑1‑[(4‑methoxy‑1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)oxoacetyl]‑2‑(R)‑methylpiperazine (BMS‑378806): a novel HIV‑1 attachment inhibitor that interferes with CD4–gp120 interactions. Journal of Medicinal Chemistry, 2003, 46(20), 4236–4239. View Source
